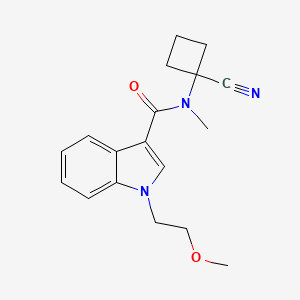
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical structure, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{16}N_{2}O_{2}. The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the cyanocyclobutyl and methoxyethyl groups may influence its pharmacokinetics and binding affinities.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{16}N_{2}O_{2} |
| Molecular Weight | 232.28 g/mol |
| CAS Registry Number | Not available |
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with pain, inflammation, or cancer progression.
Anti-inflammatory Effects
Indole derivatives are often explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Although direct studies on this compound are sparse, it is hypothesized that it may share these anti-inflammatory characteristics.
Case Studies and Research Findings
Several case studies have investigated the biological activities of related compounds:
- Study on Indole Derivatives : A comprehensive analysis demonstrated that certain indole derivatives showed significant anti-proliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study suggested that modifications in the indole structure could enhance biological activity.
- Inflammation Model : In a murine model of inflammation, an indole-based compound reduced paw edema significantly compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.
- Mechanistic Insights : Research utilizing molecular docking studies indicated that similar compounds could effectively bind to target proteins involved in cancer progression, providing insights into their mechanisms of action.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(2-methoxyethyl)-N-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20(18(13-19)8-5-9-18)17(22)15-12-21(10-11-23-2)16-7-4-3-6-14(15)16/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHBEHKKZTZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN(C2=CC=CC=C21)CCOC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














